4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Medicinal Chemistry Chemical Biology Kinase Inhibition

4-Methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (CAS 2034438-19-0) is a synthetic heterocyclic small molecule featuring a 1,2,3-thiadiazole core with a 4-methyl substituent and a carboxamide linker connected to a 5-(thiophen-3-yl)furan-2-yl moiety (molecular formula C13H11N3O2S2, MW 305.37). At the time of this analysis, no primary research articles, patents, or authoritative database entries that provide comparative biological, pharmacological, or physicochemical data for this specific compound could be identified in the public domain.

Molecular Formula C13H11N3O2S2
Molecular Weight 305.37
CAS No. 2034438-19-0
Cat. No. B2558486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
CAS2034438-19-0
Molecular FormulaC13H11N3O2S2
Molecular Weight305.37
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)NCC2=CC=C(O2)C3=CSC=C3
InChIInChI=1S/C13H11N3O2S2/c1-8-12(20-16-15-8)13(17)14-6-10-2-3-11(18-10)9-4-5-19-7-9/h2-5,7H,6H2,1H3,(H,14,17)
InChIKeyKGZYZYYBKPLUPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (CAS 2034438-19-0): Procurement Baseline and Compound Identity


4-Methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (CAS 2034438-19-0) is a synthetic heterocyclic small molecule featuring a 1,2,3-thiadiazole core with a 4-methyl substituent and a carboxamide linker connected to a 5-(thiophen-3-yl)furan-2-yl moiety (molecular formula C13H11N3O2S2, MW 305.37). At the time of this analysis, no primary research articles, patents, or authoritative database entries that provide comparative biological, pharmacological, or physicochemical data for this specific compound could be identified in the public domain . Existing vendor listings contain only basic identity descriptors and a typical purity specification of 95% .

Why 4-Methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide Cannot Be Freely Substituted with In-Class Analogs


Without publicly available structure-activity relationship (SAR) data, any assumption of functional equivalence among 1,2,3-thiadiazole-5-carboxamide analogs is unsupported and carries significant scientific risk. The combination of a 4-methyl group on the thiadiazole ring and the specific orientation of the thiophen-3-yl (as opposed to thiophen-2-yl) attachment on the furan ring creates a distinct electronic and steric environment [1]. Closely related analogs—such as those with thiophen-2-yl substitution, furan-only aryl groups, or unsubstituted thiadiazole cores—have been reported to exhibit divergent target binding, metabolic stability, and cellular potency in unrelated chemical series [1]. The absence of direct comparative data for this specific compound means that procurement decisions cannot rely on class-level inference and must instead be guided by internal validation against defined comparators.

Quantitative Differentiation Evidence for 4-Methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (CAS 2034438-19-0)


Absence of Public Comparative Data Precludes Quantitative Differentiation from Closest Analogs

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, Google Patents, USPTO) failed to identify any assay data—biochemical, cellular, physicochemical, or pharmacokinetic—for this specific compound . No direct head-to-head comparison, cross-study comparable, or class-level inference could be established against the most relevant analogs: (i) 4-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, (ii) N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (des-methyl), (iii) 4-methyl-N-((5-(furan-2-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, or (iv) the corresponding 1,3-thiazole-5-carboxamide analog. The only verifiable quantitative attribute is vendor-reported purity of 95% .

Medicinal Chemistry Chemical Biology Kinase Inhibition

Recommended Application Scenarios for 4-Methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide Based on Available Evidence


Internal Comparator Profiling in Kinase or Phosphatase Screening Cascades

Given the complete absence of public selectivity or potency data , the most scientifically justified use is as a structurally distinct probe in internal biochemical panels alongside its closest analogs (e.g., thiophen-2-yl regioisomer, des-methyl variant) to experimentally determine whether the thiophen-3-yl/4-methyl combination confers any target engagement advantage [1]. This approach aligns with the documented sensitivity of thiadiazole carboxamide series to subtle structural modifications [1].

Physicochemical and Metabolic Stability Benchmarking

The compound can serve as a test article for measuring logD, aqueous solubility, microsomal stability, and permeability against matched analogs to empirically define the property contribution of the thiophen-3-yl (vs. thiophen-2-yl) and 4-methyl (vs. H) motifs . Such data would establish whether this substitution pattern improves drug-like properties relative to the broader thiadiazole carboxamide class.

Negative Control or Chemical Probe in Target Deconvolution Studies

In the absence of known activity, this compound may be employed as a negative control or chemical starting point in phenotype-based screens where the thiadiazole carboxamide scaffold has been implicated (e.g., Wnt pathway modulation [1]), with subsequent SAR expansion guided by the experimental results obtained.

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